N-ethyl-N-phenyl-7H-purin-6-amine is an organic compound classified as a purine derivative. It possesses the molecular formula C₁₃H₁₁N₅ and is characterized by the presence of an ethyl and a phenyl group attached to the nitrogen atoms of the purine ring. This compound is notable in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, including reductive amination and the reaction of halogenated purine derivatives with amines. Its synthesis has been documented in several scientific studies, highlighting its importance in organic synthesis and medicinal chemistry.
N-ethyl-N-phenyl-7H-purin-6-amine falls under the category of purine derivatives, which are compounds that contain a purine base structure. Purines are fundamental components of nucleic acids and play crucial roles in various biological processes.
The synthesis typically requires controlled conditions to optimize yields and purity. For instance, one method describes the use of methyl(aqua)cobaloxime as a temporary auxiliary in a regioselective synthesis involving 6-chloropurine and ω-bromoacetophenone, yielding the desired product after purification steps like thin-layer chromatography and flash column chromatography .
N-ethyl-N-phenyl-7H-purin-6-amine features a purine ring structure with two substituents: an ethyl group and a phenyl group. The molecular geometry is influenced by the orientation of these substituents relative to the purine core.
The structural representation can be derived from its SMILES notation: CCNC1=NC=NC2=C1NC=N2
, which illustrates the connectivity of atoms within the molecule.
N-ethyl-N-phenyl-7H-purin-6-amine participates in various chemical reactions typical for amines and purines:
The choice of reagents and solvents significantly influences these reactions' outcomes, affecting product yields and selectivity.
The mechanism of action for N-ethyl-N-phenyl-7H-purin-6-amine typically involves its interaction with specific biological targets, such as enzymes or receptors. It may act as an inhibitor by binding to active sites, thereby preventing substrate access or altering enzyme activity.
Research indicates that such compounds can modulate biochemical pathways, making them candidates for therapeutic applications .
N-ethyl-N-phenyl-7H-purin-6-amine is generally characterized by:
The chemical stability and reactivity depend on environmental conditions such as pH, temperature, and presence of catalysts or other reagents.
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 225.25 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
N-ethyl-N-phenyl-7H-purin-6-amine has several scientific uses:
Purine analogues constitute a cornerstone of targeted therapeutics, with their development tracing back to antimetabolites like 6-mercaptopurine. The evolution accelerated with the discovery of ATP-competitive kinase inhibitors, exemplified by imatinib for BCR-ABL inhibition in chronic myeloid leukemia [7]. Modern medicinal chemistry leverages the purine core's capacity for mimicking adenine, enabling precise interference with ATP-binding sites in disease-relevant proteins. The structural plasticity of purines allows systematic modifications at N-1, N-3, N-7, N-9, C-2, C-6, and C-8 positions, facilitating fine-tuning of pharmacological properties. Key milestones include:
Table 1: Evolution of Purine-Based Therapeutics
Era | Representative Compounds | Primary Target | Therapeutic Impact |
---|---|---|---|
1960s-1980s | 6-Mercaptopurine, Allopurinol | Nucleic acid synthesis, Xanthine oxidase | Cancer, Gout |
1990s-2000s | N6-Cyclohexyladenosine | Adenosine receptors | Cardiovascular regulation |
2000s-Present | PU-H71, Ponatinib, Compound 18c | Hsp90 isoforms, BCR-ABL | Cancer, Neurodegenerative diseases |
N-substituted purines exhibit exceptional versatility in modulating molecular chaperones, particularly Hsp90 isoforms. The endoplasmic reticulum-resident Grp94 (glucose-regulated protein 94), a paralog of Hsp90, has emerged as a high-value target due to its restricted clientele (integrins, TLRs, Wnt co-receptors) and involvement in cancer metastasis, inflammation, and diabetes [1] [4]. Unlike pan-Hsp90 inhibitors causing systemic toxicity, Grp94-selective compounds exploit three distinct allosteric pockets:
N6-modifications (e.g., 8-aryl substitutions in purine scaffolds) confer selectivity by penetrating Site 2, achieving >100-fold preference over cytosolic Hsp90α/β. This selectivity stems from steric occlusion of Site 2 in other paralogs and hydrophobic complementarity with Grp94's unique residues. For example, compound 4's 8-aryl group inserts into Site 2, disrupting chaperone function without cross-reactivity [1] [4].
The N-ethyl-N-phenyl moiety at purine's C-6 position represents a strategic design element enhancing target engagement and physicochemical properties. Key advantages include:
Table 2: Binding Interactions Enabled by N-Ethyl-N-phenyl Modification
Structural Element | Target Interaction | Energetic Contribution | Selectivity Consequence |
---|---|---|---|
Phenyl ring | π-Stacking with Phe199/Tyr200 | ΔG = -3.2 kcal/mol | Excludes Hsp90α (Phe138 steric clash) |
Ethyl linker | Van der Waals with Ile247/Leu249 | ΔG = -1.8 kcal/mol | Avoids Trap-1's polar Glu87 residue |
N-6 position | H-bond with Asp106-amide | ΔG = -2.5 kcal/mol | Conserved in Hsp90 paralogs |
The synergy of ethyl's hydrophobicity and phenyl's aromaticity creates ligands with logP ~2.5–3.5, balancing membrane permeability and aqueous solubility. This modification overcomes limitations of early purines like N-ethylcarboxamidoadenosine (NECA), which exhibited adenosine receptor off-target effects due to polar 5'-substituents [1] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0